3,5-Dihydroxyhepta-2,4-dienoic acid
Description
Structure
3D Structure
Properties
CAS No. |
89808-54-8 |
|---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
3,5-dihydroxyhepta-2,4-dienoic acid |
InChI |
InChI=1S/C7H10O4/c1-2-5(8)3-6(9)4-7(10)11/h3-4,8-9H,2H2,1H3,(H,10,11) |
InChI Key |
LTUKOOPKYUCPIT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC(=CC(=O)O)O)O |
Origin of Product |
United States |
A 3,5 Dihidroxihepta 2,4 Diénsav Előfordulása, Eloszlása és Biológiai Háttere
Azonosítás a mikrobiális anyagcsere-intermedierekben
A 3,5-dihidroxihepta-2,4-diénsav kulcsfontosságú köztes termék a különböző aromás vegyületek mikrobiális lebontása során. Jelenléte a természetben előforduló és a szennyező vegyületek lebontására szolgáló, bonyolult bakteriális útvonalakról tanúskodik.
A baktériumok figyelemre méltó képességgel rendelkeznek az aromás vegyületek széles skálájának lebontására, és ezeket a központi anyagcsere-folyamatokban hasznosítható intermedierekké alakítják át. A 3,5-dihidroxihepta-2,4-diénsav egy ilyen köztes termékként jelenik meg ezeken a katabolikus útvonalakon.
Az aromás vegyületek aerob bakteriális lebontásának egyik fő mechanizmusa a katekolok és szubsztituált származékaik meta-hasítási útvonala. nih.gov Ezen az útvonalon a katekol aromás gyűrűjét egy dioxigenáz enzim hasítja, ami egy lineáris, telítetlen alifás sav képződéséhez vezet. A 3,5-dihidroxihepta-2,4-diénsav prekurzora, a 2-hidroxi-penta-2,4-diénsav (HPDA) a katekol meta-hasítási útvonalának egy köztes terméke. nih.gov A HPDA-t a 2-hidroxi-penta-2,4-diénsav-hidroláz (MhpD) hidratálja, ami 4-hidroxi-2-ketopentánsavvá alakul. nih.gov Bár nem közvetlenül a 3,5-dihidroxihepta-2,4-diénsav, ez a rokon vegyület, a 2-hidroxi-penta-2,4-diénsav a meta-hasítási útvonalak központi szerepét hangsúlyozza. nih.govnih.gov
A 3,5-dihidroxihepta-2,4-diénsav és rokon vegyületei specifikusabb lebontási útvonalakban is szerepet játszanak. Például az Escherichia coli egyes törzsei képesek a homoprotokatechuátot (3,4-dihidroxifenil-ecetsavat) egy meta-hasítási útvonalon keresztül lebontani. nih.gov Ez az útvonal a 2-hidroxi-penta-2,4-diénsav (HPDA) képződését foglalja magában, amely a 3,5-dihidroxihepta-2,4-diénsav szerkezeti analógja. nih.gov
Ezenkívül a széles körben használt gyulladáscsökkentő gyógyszer, az ibuprofén bakteriális lebontása során is azonosítottak a 3,5-dihidroxihepta-2,4-diénsavhoz kapcsolódó intermediereket. A Sphingomonas Ibu-2 törzs képes az ibuprofén savas oldalláncát lehasítani, ami izobutilkatekol képződéséhez vezet. nih.gov Bár a 3,5-dihidroxihepta-2,4-diénsav közvetlen intermedierségét ebben az útvonalban nem erősítették meg, a katekolos intermedierek képződése arra utal, hogy a további lebontás meta-hasítási útvonalakon keresztül történhet, ami potenciálisan a 3,5-dihidroxihepta-2,4-diénsavhoz hasonló vegyületek képződéséhez vezet. nih.gov
| Lebontási útvonal | Baktérium/Gomba | Kiindulási vegyület | Kulcsfontosságú intermedier | Hivatkozás |
| Katekol meta-hasítás | Pseudomonas putida | Katekol | 2-hidroxi-penta-2,4-diénsav | nih.gov |
| Homoprotokatechuát lebontás | Escherichia coli | Homoprotokatechuát | 2-hidroxi-penta-2,4-diénsav | nih.gov |
| Ibuprofén lebontás | Sphingomonas Ibu-2 | Ibuprofén | Izobutilkatekol | nih.gov |
Kapcsolat a gombák másodlagos anyagcseréjével (pl. Tanzawa sav származékok)
A baktériumok katabolizmusában betöltött szerepén túl a 3,5-dihidroxihepta-2,4-diénsavhoz szerkezetileg kapcsolódó részek a gombák által termelt másodlagos metabolitokban is megtalálhatók. nih.govmdpi.com A gombák másodlagos metabolitjai a vegyületek változatos csoportját alkotják, amelyek nem elengedhetetlenek a gomba növekedéséhez, de fontos ökológiai funkciókat töltenek be. mdpi.com
A tanzawa savak, a Penicillium fajok által termelt poliketidek egy csoportja, egy pentadiénsav-részből és egy összetett, több szubsztituenst tartalmazó oktalin-vázból állnak. nih.govnih.gov A tanzawa savak pentadiénsav-része szerkezeti hasonlóságot mutat a 3,5-dihidroxihepta-2,4-diénsavval. Bár a bioszintetikus útvonalak eltérőek lehetnek, a diénsav-motívum jelenléte a gombák másodlagos metabolitjaiban a vegyület szélesebb körű biológiai jelentőségére utal. A tanzawa savak és származékaik különböző biológiai aktivitást mutattak, beleértve az antibakteriális és gombaellenes hatásokat. nih.govnih.gov
| Gomba metabolit | Termelő szervezet | Szerkezeti jellemző | Hivatkozás |
| Tanzawa savak | Penicillium sp. | Pentadiénsav-rész | nih.govnih.gov |
Jelenlét metabolitként más biológiai rendszerekben (pl. növényi útvonalak, szennyeződések)
Bár a 3,5-dihidroxihepta-2,4-diénsav elsődlegesen a mikrobiális anyagcserével hozható összefüggésbe, nem zárható ki teljesen a jelenléte más biológiai rendszerekben, például a növényekben. A növények az aromás vegyületek széles skáláját szintetizálják és metabolizálják, és a lebontási útvonalak átfedésben lehetnek a mikrobákban megfigyeltekkel. nih.govnih.gov A 2,3-dihidroxibenzoát, egy fontos növényi másodlagos metabolit, bakteriális lebontása egy meta-hasítási útvonalon keresztül történik, ami a 3,5-dihidroxihepta-2,4-diénsavhoz kapcsolódó intermedierek képződéséhez vezethet. nih.gov
Ezenkívül a 3,5-dihidroxihepta-2,4-diénsav vagy rokon vegyületei szennyeződésként vagy lebomlási termékként is előfordulhatnak gyógyszerkészítményekben vagy más kereskedelmi termékekben, különösen, ha azok oxidációnak vagy hőkezelésnek vannak kitéve. nih.gov Az ibuprofén lebomlási termékeinek vizsgálata során számos vegyületet azonosítottak, ami rávilágít a komplex kémiai átalakulások lehetőségére, amelyek a tárolás vagy a környezeti expozíció során bekövetkezhetnek. nih.gov
A cikkben említett vegyületek táblázata
| Vegyület neve |
| 2,3-dihidroxibenzoát |
| 2-hidroxi-penta-2,4-diénsav |
| 3,5-dihidroxihepta-2,4-diénsav |
| 4-hidroxi-2-ketopentánsav |
| Homoprotokatechuát |
| Ibuprofén |
| Izobutilkatekol |
| Katekol |
| Tanzawa sav |
Enzymatic Mechanisms for Dienoic Acid Formation
The formation of the characteristic dienoic acid structure of 3,5-dihydroxyhepta-2,4-dienoic acid is facilitated by several classes of enzymes, each contributing a specific catalytic function to the biosynthetic pathway.
Aldolase-Catalyzed Reactions (e.g., Cleavage of Longer-Chain Dicarboxylic Acids)
Aldolases are a class of enzymes that catalyze the reversible aldol (B89426) condensation or its reverse reaction, the retro-aldol cleavage. youtube.com These enzymes play a crucial role in carbon-carbon bond formation and cleavage. In the context of dienoic acid biosynthesis, aldolases could be involved in the cleavage of longer-chain dicarboxylic acids to yield smaller, functionalized molecules that serve as precursors.
For instance, Class II metal-dependent aldolases utilize a divalent metal ion, such as Zn2+, to stabilize an enolate intermediate, facilitating the cleavage of a carbon-carbon bond. A well-studied example is the enzyme HpaI, which catalyzes the reversible aldol cleavage of 4-hydroxy-2-keto-heptane-1,7-dioate to pyruvate (B1213749) and succinic semialdehyde. This type of cleavage of a seven-carbon dicarboxylic acid derivative demonstrates a plausible mechanism for generating shorter carbon chains that could be modified to form this compound.
The general mechanism for a retro-aldol reaction involves the deprotonation of a hydroxyl group, leading to the reformation of a carbonyl and the subsequent cleavage of a carbon-carbon bond, producing two smaller carbonyl-containing molecules. youtube.com This enzymatic strategy provides a direct route to modify the carbon skeleton of precursor molecules.
Hydratase Activity in Conjugated Diene Systems
Hydratases are enzymes that catalyze the addition of water to a substrate, or the removal of water from a substrate (in which case they are often called dehydratases). In the biosynthesis of this compound, hydratase activity is essential for introducing the hydroxyl groups at specific positions on the conjugated diene backbone.
Starting with a conjugated diene system, a hydratase could catalyze the stereospecific addition of a water molecule across one of the double bonds, leading to a mono-hydroxylated intermediate. A subsequent hydration step, catalyzed by the same or a different hydratase, could then introduce the second hydroxyl group. The positioning of these hydroxyl groups is critical for the final structure of the molecule.
The reactivity of conjugated dienes allows for electrophilic addition reactions, where a proton can initiate the reaction, leading to a resonance-stabilized carbocation. youtube.comyoutube.com The subsequent nucleophilic attack by water would result in the hydroxylated product. Enzymes can control the regioselectivity and stereoselectivity of this addition, ensuring the correct formation of the 3,5-dihydroxy configuration.
Dioxygenase-Mediated Ring Fission and Subsequent Transformations
Dioxygenases are a class of enzymes that catalyze the incorporation of both atoms of molecular oxygen into a substrate. ebi.ac.uk Extradiol dioxygenases, in particular, are known to cleave aromatic rings, a process that can lead to the formation of linear, unsaturated dicarboxylic acids or semialdehydes. nih.govresearchgate.net This ring-fission mechanism represents a powerful biosynthetic strategy for generating the backbone of compounds like this compound from cyclic precursors.
The catalytic cycle of extradiol dioxygenases typically involves the binding of a catecholic substrate and molecular oxygen to a ferrous (Fe(II)) iron center in the enzyme's active site. nih.govnih.gov This is followed by electron transfer from the substrate to oxygen, leading to the formation of a reactive oxygen species that attacks the substrate. The subsequent cleavage of the aromatic ring results in a linear, oxygenated product. For example, the enzyme homoprotocatechuate 2,3-dioxygenase converts homoprotocatechuate into 5-carboxymethyl-2-hydroxymuconic semialdehyde. researchgate.net
Following the initial ring-opening, subsequent enzymatic transformations, such as decarboxylation, reduction, and hydration, would be necessary to convert the initial product into this compound. This pathway highlights the integration of multiple enzymatic activities to achieve the final complex structure.
| Enzyme Class | Catalytic Function | Relevance to Dienoic Acid Formation |
| Aldolase (B8822740) | Reversible C-C bond cleavage/formation | Cleavage of longer-chain dicarboxylic acid precursors. |
| Hydratase | Addition of water to double bonds | Introduction of hydroxyl groups at specific positions. |
| Dioxygenase | Aromatic ring fission | Formation of the linear dienoic acid backbone from cyclic precursors. |
Proposed Precursor Incorporation and Metabolic Flux
The biosynthesis of this compound is intrinsically linked to central metabolic pathways that provide the necessary building blocks and energy for its synthesis.
Polyketide Synthase (PKS) Involvement in Structurally Similar Compounds
Polyketide synthases (PKSs) are multi-domain enzymes that produce a vast array of natural products through the iterative condensation of small carboxylic acid units, most commonly acetyl-CoA and malonyl-CoA. wikipedia.orgwikipedia-on-ipfs.org The biosynthesis of this compound likely proceeds through a PKS pathway, given its polyketide-like structure.
PKSs are broadly classified into Type I, II, and III. Type I PKSs are large, modular enzymes where each module is responsible for one cycle of chain elongation and modification. nih.govyoutube.com The biosynthesis of a seven-carbon backbone like that of this compound would likely involve a starter unit (e.g., acetyl-CoA) and two extender units (e.g., malonyl-CoA).
The degree of reduction of the β-keto groups formed after each condensation step is controlled by specific domains within the PKS modules, including ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains. wikipedia.orgnih.gov To generate the this compound structure, the PKS would likely possess KR domains to reduce the keto groups to hydroxyls and DH domains to introduce the double bonds, while lacking a final ER activity to maintain the conjugated system.
| PKS Domain | Function | Role in this compound Synthesis |
| Acyltransferase (AT) | Selects and loads starter and extender units | Incorporates acetyl-CoA and malonyl-CoA. |
| Ketosynthase (KS) | Catalyzes Claisen condensation for chain elongation | Forms the carbon-carbon bonds of the heptanoic acid backbone. |
| Ketoreductase (KR) | Reduces β-keto groups to β-hydroxyl groups | Generates the hydroxyl groups at positions 3 and 5. |
| Dehydratase (DH) | Dehydrates β-hydroxyl groups to form double bonds | Creates the conjugated diene system. |
| Thioesterase (TE) | Releases the final polyketide chain | Frees the this compound from the enzyme. |
Integration into Central Carbon Metabolism
The biosynthesis of this compound is deeply integrated with the central carbon metabolism of the producing organism. The primary precursors for the PKS pathway, acetyl-CoA and malonyl-CoA, are derived from glycolysis and the citric acid cycle. Malonyl-CoA is typically synthesized from acetyl-CoA by the enzyme acetyl-CoA carboxylase.
Furthermore, if the biosynthesis proceeds via the dioxygenase-mediated ring fission of an aromatic compound, the precursor for that aromatic ring would also originate from central metabolism, specifically from the shikimate pathway which produces aromatic amino acids like tyrosine and phenylalanine. researchgate.net The degradation products of such pathways are often funneled back into the citric acid cycle, demonstrating a closed metabolic loop. nih.gov
The regulation of metabolic flux is critical to ensure a sufficient supply of precursors for the biosynthesis of secondary metabolites like this compound without depleting the resources needed for primary metabolism and growth.
Genetic Determinants of Biosynthetic and Degradative Pathways
The metabolic pathways responsible for the biosynthesis and degradation of this compound and its analogues are encoded by specific gene clusters. In bacteria, particularly in Escherichia coli, these pathways are well-characterized and are primarily associated with the catabolism of aromatic compounds. The two most prominent gene clusters involved are the mhp cluster, responsible for the degradation of 3-(3-hydroxyphenyl)propionic acid (3HPP), and the hpa cluster, which facilitates the catabolism of 4-hydroxyphenylacetate (B1229458) (4-HPA). These clusters contain the genetic blueprints for the enzymes that sequentially break down these aromatic compounds into intermediates that can enter central metabolism.
Identification and Characterization of Encoding Genes (e.g., mhp and hpa clusters)
The mhp and hpa gene clusters are organized into operons, which allow for the coordinated expression of the genes encoding the enzymes of their respective catabolic pathways.
The mhp gene cluster is responsible for the degradation of 3HPP. This cluster includes genes encoding a hydroxylase, a dioxygenase, and several other enzymes that process the intermediates. A key enzyme in this pathway is MhpC, a hydrolase that acts on a ring-fission product. wikipedia.orgnih.gov The gene mhpA encodes the initial monooxygenase that hydroxylates 3HPP. uniprot.orguniprot.org The subsequent degradation involves a series of enzymatic steps that lead to the formation of smaller, non-aromatic molecules.
The hpa gene cluster encodes the enzymes for the 4-HPA catabolic pathway. uniprot.org This pathway involves the conversion of 4-HPA to 3,4-dihydroxyphenylacetate, which then undergoes ring cleavage. uniprot.orgcreative-enzymes.com The hpaBC operon encodes a two-component monooxygenase, and the hpaGEDFHI operon encodes the enzymes for the subsequent meta-cleavage pathway. creative-enzymes.com The hpaG gene, for instance, encodes a bifunctional isomerase/decarboxylase. uniprot.org
Below are tables detailing the identified genes within the mhp and hpa clusters and their respective functions.
Table 1: Genes of the mhp Cluster and their Functions
| Gene | Encoded Protein | Function in 3HPP Catabolism |
| mhpA | 3HPP hydroxylase | Catalyzes the initial hydroxylation of 3-(3-hydroxyphenyl)propionate (3HPP) to 3-(2,3-dihydroxyphenyl)propionate (DHPP). uniprot.orguniprot.orguniprot.org |
| mhpB | DHPP 1,2-dioxygenase | Catalyzes the aromatic ring cleavage of DHPP. wikipedia.org |
| mhpC | 2-hydroxy-6-keto-nona-2,4-diene-1,9-dioate hydrolase | Hydrolyzes the ring-fission product, a key step leading to the formation of aliphatic acids. wikipedia.orgnih.gov |
| mhpD | 2-hydroxypenta-2,4-dienoate hydratase | Catalyzes the hydration of an unsaturated intermediate. wikipedia.org |
| mhpE | HKP aldolase | An aldolase involved in the cleavage of a six-carbon intermediate. wikipedia.org |
| mhpF | Acetaldehyde dehydrogenase | An acylating dehydrogenase that processes one of the cleavage products. wikipedia.org |
| mhpR | Transcriptional regulator | A regulatory protein that controls the expression of the mhp catabolic operon. wikipedia.orgnih.gov |
| mhpT | Transporter | Facilitates the uptake of 3HPP into the cell. wikipedia.org |
Table 2: Genes of the hpa Cluster and their Functions
| Gene | Encoded Protein | Function in 4-HPA Catabolism |
| hpaA | Transcriptional activator | A positive regulator of the hpaBC operon. wikipedia.orgcreative-enzymes.com |
| hpaB | 4-HPA 3-monooxygenase, oxygenase component | The large subunit of the enzyme that hydroxylates 4-hydroxyphenylacetate (4-HPA) to 3,4-dihydroxyphenylacetate. uniprot.orgnih.gov |
| hpaC | 4-HPA 3-monooxygenase, reductase component | The reductase component that supplies FADH2 to the oxygenase (HpaB). nih.gov |
| hpaD | 3,4-dihydroxyphenylacetate 2,3-dioxygenase | Cleaves the aromatic ring of 3,4-dihydroxyphenylacetate. |
| hpaG | 4-hydroxyphenylacetate degradation bifunctional isomerase/decarboxylase | An isomerase and decarboxylase acting on the ring cleavage product. uniprot.org |
| hpaI | 2-oxo-hept-3-ene-1,7-dioate hydratase | A hydratase involved in the lower part of the degradation pathway. |
| hpaR | Transcriptional repressor | A negative regulator of the hpa meta-cleavage operon. creative-enzymes.com |
| hpaX | Putative transport protein | Believed to be involved in the transport of aromatic compounds. creative-enzymes.com |
Transcriptional Regulation of Enzyme Expression
The expression of the enzymes involved in the biosynthesis and degradation of this compound analogues is tightly controlled at the transcriptional level. This regulation ensures that the catabolic machinery is only produced when the specific substrate is available and when more preferred energy sources, such as glucose, are absent.
In the mhp cluster , the expression of the catabolic genes (mhpA-F) is controlled by the Pa promoter. nih.gov This promoter is positively regulated by the MhpR protein, which belongs to the IclR family of transcriptional regulators. nih.gov The activity of MhpR is dependent on the presence of an inducer molecule, 3HPP. nih.gov When 3HPP is present, it binds to MhpR, causing a conformational change that allows MhpR to activate transcription from the Pa promoter. nih.gov Furthermore, the expression of the mhp operon is subject to catabolite repression, mediated by the cAMP receptor protein (CRP). nih.gov This global regulatory system ensures that the mhp genes are only expressed when glucose is scarce. nih.gov The regulatory gene mhpR itself is transcribed from a divergent promoter, Pr, whose expression appears to be constitutive. nih.gov
The regulation of the hpa cluster is more complex, involving both positive and negative regulatory elements. The hpaBC operon, which encodes the initial hydroxylase, is under the positive control of the HpaA protein, a member of the AraC/XylS family of regulators. wikipedia.org The presence of 4-HPA or structurally related compounds induces the activity of HpaA, leading to the transcription of hpaBC. wikipedia.org In contrast, the hpa-meta operon (hpaGEDFHI) is regulated by the HpaR repressor. creative-enzymes.com In the absence of an inducer, HpaR binds to operator sites within the promoter region of the meta-cleavage operon, preventing transcription. creative-enzymes.com When inducers such as 4-HPA are present, they bind to HpaR, causing it to dissociate from the DNA and allowing transcription to proceed. creative-enzymes.com Similar to the mhp cluster, the hpa pathway is also subject to catabolite repression, involving the CRP-cAMP complex, which ensures preferential utilization of glucose. creative-enzymes.com
The Significance of Dihydroxylated Diene Structures in Biochemical Pathways
The introduction of hydroxyl (-OH) groups into a polyunsaturated fatty acid backbone is a common and critical transformation in biochemical pathways. This process, often catalyzed by enzymes such as lipoxygenases (LOXs), cyclooxygenases (COXs), and cytochrome P450s (CYPs), generates a wide array of signaling molecules and metabolic intermediates. nih.gov
Dihydroxylated diene structures are particularly noteworthy. The position and stereochemistry of the hydroxyl groups can dramatically alter the biological activity of the parent fatty acid. For instance, the enzymatic dihydroxylation of polyunsaturated fatty acids like arachidonic acid and linoleic acid leads to the formation of various bioactive lipids, including leukotrienes, lipoxins, and specialized pro-resolving mediators (SPMs). nih.govacs.org These molecules are involved in regulating inflammation, immune responses, and tissue repair. The formation of dihydroxy fatty acids can occur through various enzymatic mechanisms, including the sequential action of different lipoxygenases or the involvement of epoxide hydrolases. nih.govsemanticscholar.org
Chemical Synthesis Methodologies for 3,5 Dihydroxyhepta 2,4 Dienoic Acid and Its Structural Analogues
Strategies for Diene Construction (e.g., Knoevenagel Condensation, Wittig Reactions)
The construction of the conjugated diene system is a foundational step in the synthesis of 3,5-dihydroxyhepta-2,4-dienoic acid. Two powerful and widely employed reactions for this purpose are the Knoevenagel condensation and the Wittig reaction.
The Knoevenagel condensation is a modification of the aldol (B89426) condensation, involving the reaction of an aldehyde or ketone with a compound having an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups). wikipedia.orgyoutube.com This reaction is often catalyzed by a weak base. wikipedia.orgrltsc.edu.in A useful variation is the Doebner modification, where malonic acid reacts with an α,β-unsaturated aldehyde in the presence of pyridine (B92270). This process is accompanied by decarboxylation, yielding a trans-2,4-dienoic acid. wikipedia.orgyoutube.comorganic-chemistry.org For instance, the reaction of acrolein with malonic acid in pyridine produces trans-2,4-pentadienoic acid. wikipedia.org Boric acid has also been explored as an effective catalyst for Knoevenagel condensations. mdpi.com
The Wittig reaction provides a versatile method for forming alkenes from aldehydes or ketones and a triphenyl phosphonium (B103445) ylide (Wittig reagent). wikipedia.orgmasterorganicchemistry.commnstate.edu This reaction is particularly valuable for creating carbon-carbon double bonds with high regioselectivity. mnstate.edu For the synthesis of conjugated dienes, a common approach involves reacting a saturated, non-stabilized ylide with an α,β-unsaturated aldehyde. researchgate.net This strategy generally leads to the desired diene with specific stereochemistry at the newly formed double bond, without isomerizing the existing double bond. researchgate.net Stabilized ylides tend to produce predominantly (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org
| Reaction | Reactants | Catalyst/Reagent | Product Feature |
| Knoevenagel Condensation (Doebner Mod.) | α,β-Unsaturated aldehyde, Malonic acid | Pyridine | trans-2,4-Dienoic acid |
| Wittig Reaction | α,β-Unsaturated aldehyde, Saturated ylide | Wittig Reagent | Conjugated diene |
Selective Introduction of Hydroxyl Groups
The introduction of hydroxyl groups at specific positions (C3 and C5) of the heptadienoic acid backbone requires precise and selective chemical transformations. In the context of polyketide synthesis, which shares structural motifs with the target molecule, ketoreductase (KR) domains of polyketide synthases (PKSs) are known to stereospecifically reduce β-keto groups to the corresponding alcohols. utexas.edu
Chemical methods for hydroxylation often involve the use of oxidizing agents. For instance, the Upjohn dihydroxylation can introduce two hydroxyl groups across a double bond. acs.org Another approach involves the allylic oxidation of a suitable precursor. For example, selenium dioxide has been used for the allylic oxidation of a lupene derivative to introduce a hydroxyl group. mdpi.com
Furthermore, the synthesis of dihydroxy compounds can be achieved from precursors containing other functional groups. For example, the synthesis of (S)-4,5-dihydroxy-2,3-pentanedione starts from a protected diol precursor. nih.gov In some cases, the introduction of hydroxyl groups is accomplished through the reduction of a ketone, which can be achieved using various reducing agents.
Control of Stereochemistry in Dienoic Acid Synthesis
Controlling the three-dimensional arrangement of atoms (stereochemistry) is a critical aspect of synthesizing complex molecules like this compound. This involves managing both the relative and absolute configuration of chiral centers (enantioselectivity and diastereoselectivity) and the geometry of the double bonds.
Enantioselective and Diastereoselective Approaches
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved using chiral catalysts or starting from a chiral pool of readily available enantiopure materials. nih.govrsc.org For instance, tartaric acid, an abundant and cheap natural product, has been used as a catalyst in enantioselective cycloaddition reactions. acs.org Lewis acid-mediated Diels-Alder reactions of allenoic acid derivatives have also been shown to proceed with high diastereoselectivity. rsc.org
In polyketide biosynthesis, the stereochemistry of hydroxyl groups is controlled by ketoreductase (KR) domains within polyketide synthases (PKSs). utexas.edunih.gov These enzymes can be highly stereoselective, producing either L- or D-β-hydroxyl groups. nih.gov Synthetic strategies can mimic this by using chiral reducing agents or catalysts to achieve the desired stereochemistry at the hydroxyl-bearing carbons.
Geometric Isomer Control (e.g., (2E,4E) vs. (2Z,4E) Configurations)
The Knoevenagel condensation, particularly the Doebner modification, typically results in the formation of the more stable trans (E) double bond. wikipedia.org Stereoselective synthesis of diene metabolites of valproic acid has been achieved where the final elimination step was stereospecific for the (E)-configuration. nih.gov The choice of reagents and reaction conditions is therefore crucial for obtaining the desired geometric isomer. researchgate.netlibretexts.org
| Stereochemical Aspect | Method/Strategy | Outcome |
| Enantioselectivity | Chiral catalysts (e.g., tartaric acid), Chiral pool synthesis | Production of a single enantiomer |
| Diastereoselectivity | Lewis acid-mediated Diels-Alder reactions, Ketoreductase domains (in biosynthesis) | Control of relative stereochemistry |
| Geometric Isomerism | Wittig reaction (stabilized vs. non-stabilized ylides), Schlosser modification | Selective formation of (E) or (Z) isomers |
| Geometric Isomerism | Knoevenagel condensation (Doebner modification) | Predominantly trans (E) isomer |
Development of Synthetic Routes for Deuterium-Labeled or Isotope-Enriched Derivatives
Isotopically labeled compounds, particularly those containing deuterium (B1214612) (a heavy isotope of hydrogen), are invaluable tools for mechanistic studies and as internal standards in quantitative analysis. researchgate.net The synthesis of deuterium-labeled this compound would involve the incorporation of deuterium atoms at specific positions in the molecule.
Several methods exist for introducing deuterium into organic molecules. One common approach is through hydrogen-isotope exchange (HIE) reactions, which can be catalyzed by acids, bases, or metals. researchgate.net Palladium on carbon (Pd/C) in the presence of D2O is a known catalytic system for H-D exchange. nih.gov Another method involves the use of deuterated reagents in the synthetic sequence. For example, lithium aluminum deuteride (B1239839) (LiAlD4) can be used to introduce deuterium during a reduction step. researchgate.net
The synthesis of deuterium-labeled very long-chain polyunsaturated fatty acids has been achieved by coupling chemically modified fragments with carbanions derived from arylalkyl sulfones, followed by desulfonylation. nih.gov For dienoic acids, a synthetic strategy could involve the use of deuterated starting materials or the introduction of deuterium in one of the key synthetic steps, such as the Wittig reaction or Knoevenagel condensation, using deuterated reagents. The development of divergent synthetic routes is particularly useful for creating a variety of isotopically-enriched derivatives. nih.gov
| Labeling Strategy | Method | Application |
| Hydrogen-Isotope Exchange | Catalytic H-D exchange (e.g., Pd/C, D2O) | Introduction of deuterium in place of hydrogen |
| Deuterated Reagents | Use of reagents like LiAlD4 | Incorporation of deuterium during specific reaction steps |
| Building Block Approach | Synthesis from deuterated precursors | Construction of the labeled molecule from smaller labeled fragments |
Structure Activity Relationship Sar Studies of 3,5 Dihydroxyhepta 2,4 Dienoic Acid Derivatives
Elucidation of Essential Structural Features for Molecular Recognition and Interaction
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the spatial arrangement of its functional groups. For a compound with the architecture of 3,5-dihydroxyhepta-2,4-dienoic acid, the conjugated diene, the hydroxyl groups, and the carboxylic acid are the primary determinants of its interaction with biological macromolecules.
The conjugated diene system, a series of alternating double and single carbon-carbon bonds, is a defining feature of polyene compounds and is crucial for their biological activity. The number of conjugated double bonds directly influences the biological activity of polyene antibiotics; a higher number of double bonds in the hydrophobic part of the molecule generally leads to higher biological activity. khazar.orgijsr.net This system confers a degree of rigidity to the molecule and is responsible for its lipophilicity, which facilitates interactions with cell membranes. researchgate.net
The conformation of this conjugated system is critical for molecular recognition. In polyene antibiotics, the hydrophobic chain with its conjugated double bonds is thought to be responsible for the interaction with sterols in fungal cell membranes, leading to the formation of transmembrane pores. nih.gov Any alteration to the chromophore chain, such as through oxidation, can affect the formation of these pores and consequently impact the compound's antifungal and cytotoxic action. nih.gov Therefore, maintaining the specific geometry and electronic properties of the conjugated diene system is essential for the biological function of these molecules.
The hydroxyl (-OH) groups along the carbon chain contribute to the hydrophilic character of the molecule, making compounds like polyene antibiotics amphipathic. nih.gov The number and position of these hydroxyl groups have a significant influence on the biological activity.
Studies on analogues of the polyene antibiotic nystatin (B1677061) have revealed that the structure of the C-7 to C-10 polyol region significantly impacts antifungal activity. researchgate.netnih.govnih.gov For instance, the most active compounds were those with hydroxyl groups at positions C-8 and C-9 or C-7 and C-10, while antibiotics with hydroxyl groups at both C-7 and C-9 showed the lowest activity. researchgate.netnih.govnih.govasm.org Shifting a hydroxyl group from C-10 to C-9 can lead to a dramatic decrease in antifungal activity. nih.gov These findings underscore the critical role of the precise positioning and stereochemistry of the hydroxyl groups for optimal interaction with the target, which is believed to be the formation of a pore-like structure within the cell membrane. nih.gov The hydrophilic interior of these pores is formed by the hydroxyl groups, further emphasizing their importance in the molecule's mechanism of action. nih.gov
The carboxylic acid (-COOH) group, being ionizable, plays a significant role in the molecule's solubility and its interaction with biological targets. In polyene antibiotics like amphotericin B, the amphoteric character is determined by the presence of a carboxylic acid group at one end and an amino group on the mycosamine (B1206536) sugar at the other. nih.gov
Modification of the carboxylic acid group can modulate the biological activity of polyene antibiotics. For example, replacing the C-16 carboxyl group with a methyl group did not significantly affect the in vitro antifungal activity of certain polyene antibiotics when the amino group of the mycosamine was unmodified. researchgate.netnih.govnih.gov However, for N-modified derivatives, the activity was influenced by both the presence of a methyl or carboxyl group at C-16 and the nature of the substituent on the nitrogen. researchgate.netnih.govnih.gov This suggests that while the carboxylic acid moiety is important, its contribution to activity can be dependent on other structural features of the molecule. The difference in the number of carbonyl and carboxyl groups in the hydrophilic chain of polyene antibiotics can also influence their ion selectivity, with amphotericin B channels being anion-selective and levorin (B608547) channels being cation-selective. khazar.org
Design and Synthesis of Analogues for SAR Probing
To investigate the structure-activity relationships of polyene antibiotics, researchers have employed a combination of biosynthetic engineering and chemical synthesis to create a library of analogues. These approaches allow for systematic modifications of the key functional groups.
One successful strategy has been the genetic modification of the producing microorganisms, such as Streptomyces noursei, to generate novel polyene macrolides with variations in the polyol region and at the C-16 position. nih.gov This has led to the production of compounds like S44HP, which has differences in the C-7 to C-10 polyol region compared to the parent compound nystatin. nih.gov
Furthermore, semi-synthetic methods have been developed to modify the exocyclic C-16 carboxyl group and the amino group of the mycosamine moiety. nih.gov For instance, a series of mono- and di-substituted derivatives of S44HP have been synthesized to explore the impact of these modifications on antifungal activity and toxicity. nih.gov The synthesis of such analogues is crucial for a detailed understanding of the SAR and for the rational design of new derivatives with improved therapeutic properties. mdpi.com
Correlations between Structural Modifications and Biochemical Phenomena
The systematic modification of polyene antibiotic structures has led to the establishment of clear correlations between structural changes and their biological effects.
A key finding is that modifications to the C-16 carboxyl group can lead to derivatives with improved therapeutic profiles. For example, the N-(L-lysyl)-BSG005 and the L-glutamate of 2-(N,N-dimethylamino)ethyl amide of S44HP (compound 2j) have shown high antifungal activity, comparable to amphotericin B, but with better toxicological properties. researchgate.netnih.govasm.org This demonstrates that targeted chemical modifications can reduce the toxicity of these compounds while maintaining or even enhancing their desired biological activity.
The position of the hydroxyl groups in the polyol region has also been directly correlated with antifungal efficacy. As mentioned earlier, the specific arrangement of hydroxyls in the C-7 to C-10 region is a strong determinant of activity, with some configurations leading to highly active compounds and others resulting in a significant loss of potency. researchgate.netnih.govnih.gov
These correlations are vital for the development of new and improved antifungal agents. By understanding which structural features are essential for activity and which can be modified to reduce toxicity, it is possible to design novel polyene-based drugs with a better therapeutic window.
Advanced Analytical and Spectroscopic Characterization of 3,5 Dihydroxyhepta 2,4 Dienoic Acid
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental for isolating 3,5-Dihydroxyhepta-2,4-dienoic acid from complex mixtures and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed for these purposes.
High-Performance Liquid Chromatography (HPLC), particularly when coupled with a Diode-Array Detector (DAD), is a robust technique for the quantification of organic acids like this compound. researchgate.net Method development focuses on achieving optimal separation from other sample components.
A typical method employs a reversed-phase C18 column. researchgate.netijper.org The mobile phase often consists of a gradient elution system using acidified water (e.g., with 0.1% formic or acetic acid) and an organic solvent such as acetonitrile. researchgate.nete-nps.or.krunipi.it Acidification of the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. ijper.org Detection is commonly performed at specific UV wavelengths where the chromophore of the conjugated diene system exhibits maximum absorbance. e-nps.or.kr
Validation of the HPLC method is conducted according to established guidelines to ensure its reliability. ijper.orgmdpi.com Key validation parameters include:
Linearity: The method demonstrates a linear relationship between the peak area and the concentration of the analyte over a specified range, typically with a correlation coefficient (R²) greater than 0.99. researchgate.nete-nps.or.kr
Sensitivity: The Limit of Detection (LOD) and Limit of Quantification (LOQ) are determined to establish the lowest concentration of the analyte that can be reliably detected and quantified. researchgate.netijper.org
Accuracy: Accuracy is assessed through recovery studies, where a known amount of the standard is added to a sample and the percentage recovered is calculated. Recovery values are often expected to be within a range of 98-102%. researchgate.net
Precision: Precision is evaluated by analyzing samples multiple times on the same day (intra-day) and on different days (inter-day). The results are expressed as the relative standard deviation (RSD), which should typically be less than 5%. researchgate.net
Table 1: Typical HPLC Method Parameters for Analysis of Organic Acids
| Parameter | Typical Conditions | Source(s) |
|---|---|---|
| Stationary Phase (Column) | Reversed-phase C18 (e.g., 250mm x 4.6mm, 5µm) | researchgate.netijper.org |
| Mobile Phase | Gradient of acidified water (e.g., 0.1% Formic Acid) and Acetonitrile | researchgate.nete-nps.or.kr |
| Flow Rate | 0.8 - 1.0 mL/min | researchgate.net |
| Injection Volume | 10 - 20 µL | researchgate.nete-nps.or.kr |
| Column Temperature | 30 °C | researchgate.net |
| Detector | Diode-Array Detector (DAD) | e-nps.or.kr |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and profiling primary metabolites, including hydroxy acids, in biological samples. nih.govnih.gov Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. nih.gov This is commonly achieved by converting the acid and hydroxyl groups into trimethylsilyl (B98337) (TMS) esters and ethers. researchgate.net
The derivatized sample is then injected into the GC system, where compounds are separated based on their boiling points and interactions with the capillary column, which is often a fused silica (B1680970) column with a non-polar stationary phase like 5% phenyl-dimethylpolysiloxane (e.g., TG-5MS). nih.govimrpress.com The oven temperature is programmed to increase gradually, allowing for the sequential elution of compounds. researchgate.net
As compounds elute from the GC column, they enter the mass spectrometer, which serves as the detector. nih.gov Electron ionization (EI) at a standard energy of 70 eV is typically used to fragment the molecules into a reproducible pattern of ions. researchgate.netnih.gov The resulting mass spectrum acts as a chemical fingerprint. By comparing this fragmentation pattern to established spectral libraries, such as the NIST library, the compound can be identified. imrpress.com
Table 2: Common GC-MS Parameters for Metabolite Profiling
| Parameter | Typical Conditions | Source(s) |
|---|---|---|
| Derivatization Agent | Trimethylsulfonium hydroxide (B78521) (TMSH) or similar silylating agents | researchgate.net |
| GC Column | TG-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film) | nih.govimrpress.com |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | nih.gov |
| Injector Temperature | 250 - 260 °C | researchgate.netimrpress.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV | nih.gov |
| Mass Analyzer | Single Quadrupole or Triple Quadrupole | nih.govimrpress.com |
| Identification | Comparison of mass spectra with NIST/Wiley libraries | imrpress.com |
Mass Spectrometry for Structural Elucidation
Mass spectrometry is indispensable for determining the molecular weight and elucidating the structure of unknown compounds. High-resolution mass spectrometry (HRMS) provides the exact mass, while tandem mass spectrometry (MS/MS) reveals the compound's fragmentation, offering clues to its structure.
Tandem mass spectrometry (MS/MS) is a key technique for structural elucidation. In an MS/MS experiment, the intact molecule (precursor ion) of this compound is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID). This process breaks the precursor ion into smaller fragment ions (product ions), which are then analyzed in the second mass analyzer. unipi.it
The resulting fragmentation pattern provides valuable structural information. For a dihydroxy carboxylic acid like this compound, characteristic neutral losses would be expected:
Loss of water (H₂O, 18 Da): This is a common fragmentation pathway for alcohols.
Loss of carbon dioxide (CO₂, 44 Da): This results from the cleavage of the carboxylic acid group.
Loss of the carboxyl group (COOH, 45 Da): This is also a prominent fragmentation for carboxylic acids. libretexts.org
The fragmentation of the carbon backbone itself can help to pinpoint the location of the double bonds and hydroxyl groups. The analysis of these patterns, often in comparison with related compounds, helps to piece together the molecule's structure. researchgate.netmdpi.com
Table 3: Predicted MS/MS Fragments for [M-H]⁻ Ion of this compound (C₇H₉O₄⁻, m/z 157.05)
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Description | Source(s) |
|---|---|---|---|---|
| 157.05 | H₂O (18.01) | 139.04 | Loss of a hydroxyl group as water | libretexts.org |
| 157.05 | 2H₂O (36.02) | 121.03 | Loss of both hydroxyl groups as water | libretexts.org |
| 157.05 | CO₂ (43.99) | 113.06 | Decarboxylation of the carboxylic acid | libretexts.org |
High-Resolution Mass Spectrometry (HRMS), using analyzers like Orbitrap or Time-of-Flight (ToF), is crucial for unambiguously determining the elemental formula of a compound. nih.gov Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy, typically to within 5 parts per million (ppm). nih.gov
This high mass accuracy allows for the calculation of a unique elemental formula. For this compound, the neutral chemical formula is C₇H₁₀O₄. HRMS can confirm this composition by measuring the exact mass of its molecular ion (e.g., the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻) and matching it to the theoretical calculated mass. pnnl.gov This capability is essential for distinguishing between isomers and other compounds that may have the same nominal mass but different elemental formulas. Retrospective data analysis is another key advantage of HRMS, allowing for the interrogation of previously acquired data for new compounds of interest without needing to re-run the sample. nih.gov
Table 4: Exact Mass Calculation for this compound (C₇H₁₀O₄)
| Formula | Ion Type | Calculated Exact Mass (m/z) |
|---|---|---|
| C₇H₁₀O₄ | [M] | 158.05791 |
| C₇H₁₁O₄⁺ | [M+H]⁺ | 159.06519 |
| C₇H₉O₄⁻ | [M-H]⁻ | 157.05063 |
| C₇H₁₀O₄Na⁺ | [M+Na]⁺ | 181.04715 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural and stereochemical assignment of organic molecules. indianastate.eduindianastate.edu A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to map out the carbon skeleton and the connectivity of protons and carbons. core.ac.uk
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the methyl protons, the vinylic protons on the double bonds, the methine protons attached to the hydroxyl-bearing carbons, and the hydroxyl protons themselves. The coupling constants (J-values) between the vinylic protons are critical for determining the stereochemistry (E/Z configuration) of the double bonds.
¹³C NMR: The carbon NMR spectrum reveals the number of different types of carbon atoms in the molecule. core.ac.uk Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. core.ac.uk Signals for the carboxylic acid carbon, the sp² carbons of the double bonds, the sp³ carbons bearing hydroxyl groups, and the terminal methyl carbon would be expected.
2D NMR: Two-dimensional experiments are essential for assembling the structure.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to trace out the proton connectivity through the carbon chain. encyclopedia.pub
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, assigning which proton is attached to which carbon. encyclopedia.pub
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. encyclopedia.pub It is invaluable for connecting the different fragments of the molecule identified by COSY and for placing quaternary carbons and functional groups.
Together, these NMR experiments provide an unambiguous assignment of the constitution and relative stereochemistry of this compound. semanticscholar.org
1H NMR and 13C NMR Analysis
A definitive analysis of the 1H (proton) and 13C (carbon-13) Nuclear Magnetic Resonance (NMR) spectra would be crucial for the structural elucidation of this compound. This would involve the determination of chemical shifts (δ), coupling constants (J), and signal multiplicities for each unique proton and carbon atom in the molecule.
Predicted 1H NMR Data Table
| Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J in Hz) |
| Data not available | Data not available | Data not available | Data not available |
Predicted 13C NMR Data Table
| Position | Predicted Chemical Shift (ppm) |
| Data not available | Data not available |
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR spectroscopy would provide deeper insights into the molecular structure of this compound by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): Would be used to identify proton-proton (H-H) coupling networks within the molecule, establishing connectivity between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): Would reveal direct one-bond correlations between protons and the carbon atoms they are attached to (C-H).
HMBC (Heteronuclear Multiple Bond Correlation): Would show longer-range correlations between protons and carbons (typically 2-3 bonds), which is essential for piecing together the carbon skeleton and assigning quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is critical for determining the stereochemistry of the double bonds (E/Z configuration).
Without the foundational 1D NMR data, a discussion of the expected correlations from these 2D techniques would be purely speculative.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
Predicted Vibrational Spectroscopy Data Table
| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |
| O-H (Carboxylic Acid) | Data not available | Data not available |
| C=O (Carboxylic Acid) | Data not available | Data not available |
| C=C (Alkene) | Data not available | Data not available |
| C-O (Alcohol) | Data not available | Data not available |
| O-H (Alcohol) | Data not available | Data not available |
A detailed analysis would involve assigning specific absorption or scattering bands to the various functional groups within this compound, such as the carboxylic acid (-COOH), hydroxyl (-OH), and carbon-carbon double bonds (C=C).
Computational and Theoretical Investigations of 3,5 Dihydroxyhepta 2,4 Dienoic Acid
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide invaluable insights into the three-dimensional structure and dynamic behavior of molecules.
Conformational Analysis and Stability
A comprehensive conformational analysis of 3,5-dihydroxyhepta-2,4-dienoic acid would be the first step in its computational characterization. This would involve identifying all possible spatial arrangements of its atoms (conformers) and determining their relative stabilities. Such studies are fundamental for predicting the molecule's preferred shape, which in turn influences its physical and biological properties. At present, no such analysis has been published.
Ligand-Protein Interaction Modeling (e.g., Enzyme Active Sites)
Understanding how this compound might interact with biological macromolecules, such as enzymes, is critical for assessing its potential biological activity. Ligand-protein docking simulations could predict the binding affinity and mode of interaction of this compound within the active site of a target protein. However, the absence of studies identifying specific protein targets for this molecule means that no such modeling has been performed.
Quantum Chemical Calculations
Quantum chemical calculations offer a deeper understanding of a molecule's electronic structure and reactivity.
Electronic Structure and Reactivity Predictions
Calculations based on quantum mechanics could reveal the distribution of electrons within this compound, highlighting regions susceptible to electrophilic or nucleophilic attack. This information is key to predicting its chemical reactivity and potential metabolic pathways. To date, no studies have reported on the electronic structure or predicted reactivity of this compound.
Reaction Mechanism Elucidation for Enzymatic Transformations
Should this compound be identified as a substrate for an enzyme, quantum chemical calculations could be employed to elucidate the step-by-step mechanism of its transformation. These calculations can map the energy landscape of the reaction, identifying transition states and intermediates. Without the identification of relevant enzymes, this area of research remains unexplored.
Chemoinformatic Approaches for Database Mining and Structural Comparison
Chemoinformatics utilizes computational methods to analyze large chemical datasets. Database mining could potentially identify known compounds with structural similarities to this compound, offering clues to its possible biological activities. A structural comparison with other known bioactive molecules could also guide future experimental research. However, no chemoinformatic studies specifically focused on this compound have been documented in the scientific literature.
Biotechnological Applications and Synthetic Biology Approaches
Metabolic Engineering for Enhanced Production in Host Organisms
Metabolic engineering aims to purposefully design and modify metabolic pathways in organisms to increase the production of a target compound. For a molecule like 3,5-Dihydroxyhepta-2,4-dienoic acid, this would involve identifying a potential biosynthetic pathway and optimizing a host microorganism, such as Escherichia coli or Saccharomyces cerevisiae, for its production.
Key strategies would include:
Pathway Elucidation: The initial step would be to hypothesize or discover a biosynthetic route to this compound. This could involve retrosynthetic analysis to identify potential precursor molecules and the enzymatic steps required for their conversion.
Host Selection: An appropriate microbial host would be chosen based on its metabolic capabilities, tolerance to the product and intermediates, and genetic tractability.
Genetic Modification: This would involve the introduction of genes encoding the necessary enzymes for the biosynthetic pathway. These genes could be sourced from other organisms or designed de novo.
Optimization of Precursor Supply: Engineering the host's central metabolism to increase the availability of key precursors is crucial for high-yield production.
Elimination of Competing Pathways: Deleting genes that encode for enzymes in pathways that divert precursors away from the target product can significantly enhance yield.
Table 1: Hypothetical Metabolic Engineering Strategies for this compound Production
| Strategy | Description | Target Genes/Pathways (Hypothetical) |
| Precursor Funneling | Overexpression of enzymes in the upstream pathway leading to key precursors. | Genes involved in acetyl-CoA and malonyl-CoA synthesis. |
| Pathway Introduction | Introduction of a heterologous pathway for the synthesis of the C7 backbone. | Genes for polyketide synthases or fatty acid synthases. |
| Blocking Side Reactions | Deletion of genes responsible for the degradation or modification of the target compound or its intermediates. | Genes encoding for reductases or oxidases that might act on the dienoic acid structure. |
| Cofactor Engineering | Ensuring a balanced supply of necessary cofactors like NADPH or ATP. | Overexpression of genes in the pentose (B10789219) phosphate (B84403) pathway. |
Enzyme Engineering for Improved Catalytic Efficiency and Specificity
Once the enzymes for the biosynthesis of this compound are identified, enzyme engineering techniques can be employed to improve their function. This is critical for achieving industrially viable production titers.
Methods for enzyme improvement include:
Directed Evolution: This involves creating a large library of enzyme variants through random mutagenesis and screening for improved properties such as higher catalytic activity, better stability, or altered substrate specificity.
Rational Design: This approach uses knowledge of the enzyme's structure and mechanism to make specific, targeted mutations to enhance its function.
Computational Modeling: In silico tools can be used to predict the effects of mutations on enzyme structure and function, guiding both rational design and directed evolution efforts.
Table 2: Potential Enzyme Engineering Targets for this compound Synthesis
| Enzyme Type (Hypothetical) | Engineering Goal | Method |
| Polyketide Synthase | Increase product specificity and yield. | Domain swapping, rational design of active sites. |
| Dehydratase | Enhance the formation of the diene structure. | Directed evolution for improved catalytic efficiency. |
| Hydroxylase | Control the regioselectivity of hydroxylation at C3 and C5. | Site-directed mutagenesis of the substrate-binding pocket. |
Biocatalytic Synthesis of this compound and Derivatives
Biocatalytic synthesis utilizes isolated enzymes or whole microbial cells to perform specific chemical transformations. This approach can offer high selectivity and milder reaction conditions compared to traditional chemical synthesis.
Potential biocatalytic routes could involve:
Whole-Cell Biotransformation: Using a microorganism that naturally or through engineering expresses the necessary enzymes to convert a supplied substrate into this compound.
In Vitro Enzymatic Synthesis: Combining a series of purified enzymes in a cell-free system to produce the target molecule. This allows for precise control over reaction conditions but can be more expensive due to the need for enzyme purification.
Chemoenzymatic Synthesis: A hybrid approach that combines chemical synthesis steps with biocatalytic transformations to leverage the advantages of both.
Applications in Bioremediation and Environmental Biotechnology
If this compound were found to be an intermediate in the degradation of a pollutant, it would have significant implications for bioremediation. Microorganisms capable of breaking down aromatic compounds or other recalcitrant pollutants often do so via pathways that generate dienoic acid intermediates.
Hypothetical roles in bioremediation could include:
Degradation Intermediate: It could be a transient product in the microbial breakdown of aromatic pollutants like phenols or catechols, which are common industrial contaminants. The pathway would likely involve ring-opening dioxygenases followed by a series of enzymatic steps.
Indicator Species: The presence of this compound in an environmental sample could serve as a biomarker for the active degradation of specific pollutants.
Engineered Degradation Pathways: Understanding the enzymes that produce and degrade this compound could allow for the engineering of microorganisms with enhanced capabilities for cleaning up contaminated sites.
Future Research Directions and Unresolved Questions
Discovery of Novel Biological Sources and Pathways
The foundational question surrounding 3,5-Dihydroxyhepta-2,4-dienoic acid is its natural occurrence. Future research must prioritize the identification of biological systems—be it microbial, plant, or animal—that synthesize this compound. This exploration will likely involve sophisticated screening techniques of diverse natural extracts. Once a biological source is identified, the subsequent and equally crucial step will be the elucidation of its biosynthetic pathway. This will involve identifying the precursor molecules and the specific enzymes that catalyze the formation of this dienoic acid derivative.
Comprehensive Elucidation of Complete Metabolic Networks Involving Dihydroxyhepta-2,4-dienoic Acid
Assuming its discovery in a biological system, the next frontier of research will be to understand the metabolic fate of this compound. It is currently unknown if this compound acts as a metabolic intermediate, a signaling molecule, or a final product of a metabolic pathway. Answering this will require detailed metabolic flux analysis and the identification of enzymes that further modify or degrade the molecule. Understanding its position within the broader metabolic network will be key to deciphering its physiological function.
Development of Green Chemistry Synthetic Methodologies
In parallel with biological discovery, the development of efficient and environmentally benign methods for synthesizing this compound is paramount for future research. Green chemistry approaches, such as biocatalysis or the use of renewable starting materials and non-toxic reagents, will be essential. A successful synthetic strategy would not only provide the necessary quantities of the compound for further study but would also do so in a sustainable manner.
Integration of Multi-Omics Data for Systems-Level Understanding
A systems-level understanding of this compound's role in a biological context will necessitate the integration of multiple "omics" datasets. nih.gov Transcriptomics, proteomics, and metabolomics data from organisms producing this compound can reveal correlations between its presence and the expression of specific genes and proteins. nih.gov This powerful approach can provide clues about its function, regulation, and interaction with other cellular components, moving beyond a singular focus on the compound itself to a holistic view of its impact on the entire biological system. nih.gov
Exploration of Stereoisomeric Specificity in Biological Systems
The this compound molecule possesses chiral centers and can exist as multiple stereoisomers. It is well-established that the biological activity of molecules is often highly dependent on their specific stereochemistry. nih.gov A critical area of future investigation will be to determine which stereoisomer(s) are produced in nature and to what extent biological systems exhibit stereospecificity in their interactions with this compound. This includes examining the stereoselectivity of biosynthetic enzymes and the differential effects of various stereoisomers on biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
